molecular formula C19H11FN2O2S B4304287 2-amino-4-(3-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile

2-amino-4-(3-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile

Cat. No.: B4304287
M. Wt: 350.4 g/mol
InChI Key: GFUZAQGMGXMZBR-UHFFFAOYSA-N
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Description

2-amino-4-(3-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiochromene ring fused with a pyran ring, along with an amino group, a fluorophenyl group, and a carbonitrile group. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile typically involves a multi-component reaction. One common method involves the condensation of 3,5-cyclohexanedione, 3-fluorobenzaldehyde, and malononitrile in the presence of a suitable catalyst. The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.

    Substitution: The amino and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-amino-4-(3-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to modulate biological processes. The presence of the fluorophenyl group may enhance its binding affinity to certain targets, while the amino and carbonitrile groups could contribute to its reactivity and bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(3-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile is unique due to the combination of its thiochromene and pyran rings, along with the specific functional groups attached

Properties

IUPAC Name

2-amino-4-(3-fluorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN2O2S/c20-11-5-3-4-10(8-11)15-13(9-21)18(22)24-17-12-6-1-2-7-14(12)25-19(23)16(15)17/h1-8,15H,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUZAQGMGXMZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)F)C(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-4-(3-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile
Reactant of Route 2
2-amino-4-(3-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile
Reactant of Route 3
2-amino-4-(3-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile
Reactant of Route 4
2-amino-4-(3-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile
Reactant of Route 5
2-amino-4-(3-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile
Reactant of Route 6
2-amino-4-(3-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile

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